2-(2-Phenoxyethoxy)ethanol
Overview
Description
2-(2-Phenoxyethoxy)ethanol is a type of aromatic glycol ether. It is a colorless, transparent, and viscous liquid that is nearly odorless. This compound is known for its antimicrobial properties and is an excellent solvent for various organic substances due to its low volatility .
Mechanism of Action
Target of Action
2-(2-Phenoxyethoxy)ethanol is a type of aromatic glycol ether . It is known to have antimicrobial properties , suggesting that its primary targets are likely to be microbial cells.
Mode of Action
Given its antimicrobial properties , it may interact with microbial cells, leading to their destruction or inhibition
Biochemical Pathways
As an antimicrobial agent , it is likely to interfere with essential biochemical processes in microbial cells, such as cell wall synthesis, protein synthesis, or DNA replication.
Pharmacokinetics
As a solvent, it is known to be nearly odorless and low volatile , which may influence its absorption and distribution. Its specific gravity is 1.109 , which may also impact its distribution within the body
Result of Action
Given its antimicrobial properties , it is likely to result in the death or inhibition of microbial cells.
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its antimicrobial action may be affected by the presence of other substances, pH levels, and temperature. Its physical properties, such as being a colorless, transparent, and viscous liquid , may also influence its stability in different environments
Biochemical Analysis
Biochemical Properties
It is known to interact with various organic substances due to its solvent properties
Cellular Effects
The cellular effects of 2-(2-Phenoxyethoxy)ethanol are not well studied. Given its solvent properties, it may potentially influence cell function by altering the solubility and availability of other molecules within the cell . Specific impacts on cell signaling pathways, gene expression, and cellular metabolism are not currently known.
Molecular Mechanism
As a solvent, it may interact with various biomolecules, potentially influencing their function . Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been documented.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Phenoxyethoxy)ethanol can be synthesized by reacting phenol with ethylene oxide in the presence of a basic catalyst. The reaction is typically carried out in an autoclave at elevated temperatures and pressures. Sodium hydroxide, ammonia, urea, amines, sodium and lithium phenolates, and alkaline resins can be used as catalysts .
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of phenol with ethylene oxide in the absence of a solvent. The reaction is carried out in the presence of a basic catalyst, and the ethylene oxide is added in stages to control the reaction and achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Phenoxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid.
Reduction: It can be reduced to form phenoxyethanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides
Major Products:
Oxidation: Phenoxyacetic acid.
Reduction: Phenoxyethanol.
Substitution: Various phenoxyethoxy derivatives
Scientific Research Applications
2-(2-Phenoxyethoxy)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of biological samples and as a preservative.
Medicine: Used as an antimicrobial agent and in the formulation of pharmaceuticals.
Industry: Utilized in the production of cosmetics, personal care products, and as a solvent for various industrial processes
Comparison with Similar Compounds
Phenoxyethanol: Another aromatic glycol ether with similar antimicrobial properties.
Diethylene glycol monophenyl ether: Similar in structure and used as a solvent and preservative.
Phenyl carbitol: Used as a solvent and in the formulation of personal care products
Uniqueness: 2-(2-Phenoxyethoxy)ethanol is unique due to its combination of low volatility, excellent solvent properties, and antimicrobial function. This makes it particularly valuable in applications where both solvent and preservative properties are required .
Properties
IUPAC Name |
2-(2-phenoxyethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAURMBNZUCEAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051528 | |
Record name | Diethylene glycol monophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [MSDSonline] | |
Record name | Ethanol, 2-(2-phenoxyethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethylene glycol monophenyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1900 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Flash Point |
167 °C | |
Record name | Diethylene glycol monophenyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1900 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
104-68-7 | |
Record name | Diethylene glycol monophenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylene glycol monophenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Phenoxyethoxy)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406593 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-(2-phenoxyethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethylene glycol monophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-phenoxyethoxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLENE GLYCOL MONOPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZU6ET206Z | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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